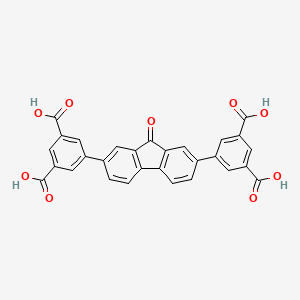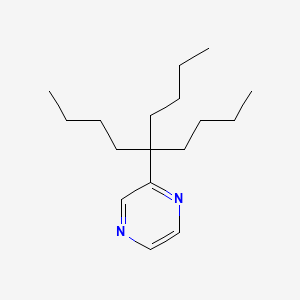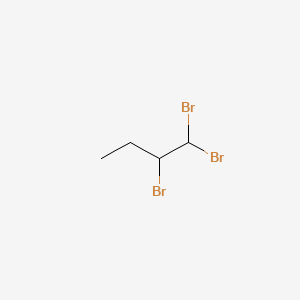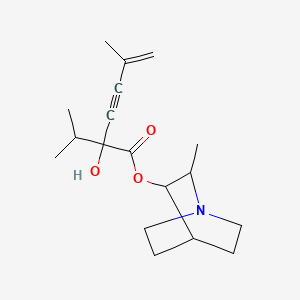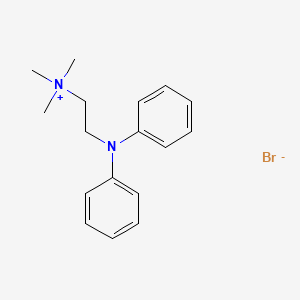
(2-(Diphenylamino)ethyl)trimethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Diphenylamino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H23BrN2. It is known for its unique structure, which includes a diphenylamino group attached to an ethyl chain, terminating in a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylamino)ethyl)trimethylammonium bromide typically involves the reaction of diphenylamine with ethyl bromide to form (2-(Diphenylamino)ethyl) bromide. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions usually require a solvent such as ethanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反应分析
Types of Reactions
(2-(Diphenylamino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
科学研究应用
(2-(Diphenylamino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of (2-(Diphenylamino)ethyl)trimethylammonium bromide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This is primarily due to the presence of the quaternary ammonium group, which can interact with negatively charged components of the cell membrane.
相似化合物的比较
Similar Compounds
- (2-(Diphenylamino)ethyl)trimethylammonium chloride
- (2-(Diphenylamino)ethyl)trimethylammonium iodide
- (2-(Diphenylamino)ethyl)trimethylammonium sulfate
Uniqueness
(2-(Diphenylamino)ethyl)trimethylammonium bromide is unique due to its specific bromide anion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also affect the compound’s interaction with biological systems, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
2914-43-4 |
|---|---|
分子式 |
C17H23BrN2 |
分子量 |
335.3 g/mol |
IUPAC 名称 |
trimethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H23N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
TVTZOOFDCPRDLC-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


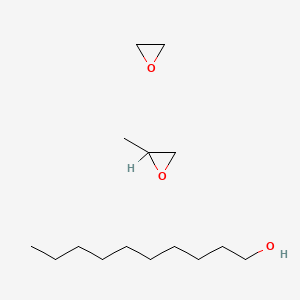
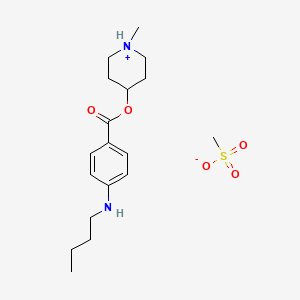
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)

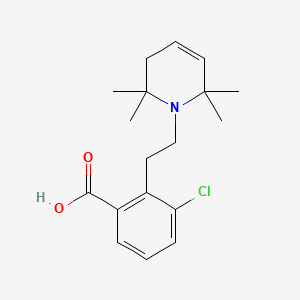
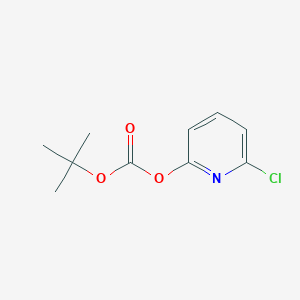
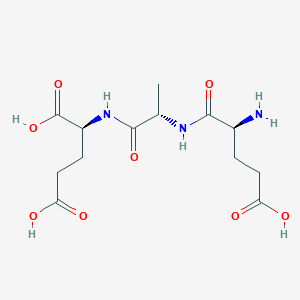
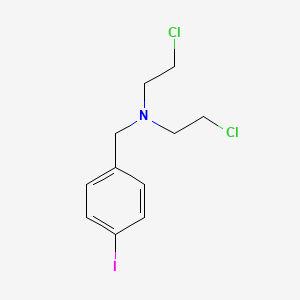
![Titanium, [1,2-ethanediolato(2-)-kappaO,kappaO']bis(isooctadecanoato-kappaO)-](/img/structure/B13749537.png)

